2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile
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Overview
Description
2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile is an organic compound with the molecular formula C14H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridyl ring, which is further connected to a phenyl ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile typically involves the following steps:
Formation of the Pyridyl Ether: The initial step involves the reaction of 5-(Trifluoromethyl)-2-pyridinol with 4-bromophenylacetonitrile in the presence of a base such as potassium carbonate. This reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone
Uniqueness
2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile is unique due to its specific structural features, such as the ether linkage between the pyridyl and phenyl rings and the presence of the trifluoromethyl group
Properties
Molecular Formula |
C14H9F3N2O |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetonitrile |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)11-3-6-13(19-9-11)20-12-4-1-10(2-5-12)7-8-18/h1-6,9H,7H2 |
InChI Key |
GRFUDFKHKUZNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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